
Lercanidipine Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lercanidipine Impurity A is an impurity of Lercanidipine , a calcium antagonist of the dihydropyridine group . Impurities in Lercanidipine generally originate from synthetic raw materials as well as during transport .
Synthesis Analysis
The synthesis of Lercanidipine and its impurities has been studied . An RP-HPLC method has been developed for the determination of Lercanidipine hydrochloride and its impurities . The method was validated and proved reliable for separation, identification, and simultaneous determination of these substances in the drug and in pharmaceutical dosage forms .Molecular Structure Analysis
The molecular formula of Lercanidipine Impurity A is C19H22N2O6 . The structure can be represented by the SMILES string: O=C(C1=C©NC©=C(C(O)=O)C1C2=CC=CC(N+)=C2)OC©CC .Chemical Reactions Analysis
The chemical reactions involving Lercanidipine and its impurities have been analyzed using liquid chromatographic methods . The acetonitrile content and pH of the mobile phase were factors extracted for analysis .科学的研究の応用
Pharmacological Efficacy
Lercanidipine, a vasoselective dihydropyridine calcium channel antagonist, has been studied extensively for its efficacy in the management of hypertension. It is known for its systemic vasodilation effect, achieved by blocking the influx of calcium ions through L-type calcium channels in cell membranes. Its high lipophilicity contributes to a slower onset and longer duration of action compared to other calcium channel antagonists. Interestingly, it may also possess antiatherogenic activity independent of its antihypertensive effects (Bang, Chapman, & Goa, 2003).
Analytical Methodologies
Advanced analytical techniques have been developed for quality control and stability assessment of lercanidipine. For instance, a fast, stability-indicating liquid chromatography method has been validated for determining process impurities and degradation products in lercanidipine hydrochloride tablets. This method offers a shorter run time and improved solution stability, thus facilitating efficient purity control during manufacture and stability studies (Mehta, Singh, & Chikhalia, 2014).
Cellular Mechanisms
Lercanidipine's impact on vascular smooth muscle cell proliferation and neointimal formation has been a subject of research. Its ability to inhibit these processes is linked to the reduction of intracellular reactive oxygen species and inactivation of Ras-ERK1/2 signaling pathways. These findings suggest potential therapeutic relevance in preventing human restenosis (Wu et al., 2009).
Drug Delivery and Formulation
Advancements in drug delivery systems for lercanidipine have been explored. For example, the development of fast dissolving oral films containing lercanidipine HCl nanoparticles in a semicrystalline polymeric matrix has shown promising results. This approach aims to enhance dissolution and permeation, potentially improving bioavailability (Chonkar et al., 2016).
Stability and Compatibility Studies
Research into the stability and compatibility of lercanidipine with various excipients is crucial for effective formulation development. Studies have assessed its stability in solution and solid states and explored the compatibility with oils, surfactants, and cosurfactants, which is vital for the stability of pharmaceutical formulations (Parmar et al., 2012).
特性
CAS番号 |
74936-74-6 |
|---|---|
製品名 |
Lercanidipine Impurity A |
分子式 |
C19H22N2O6 |
分子量 |
374.40 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



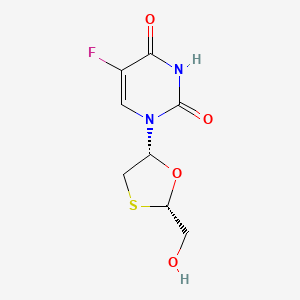
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
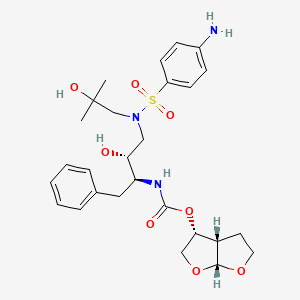
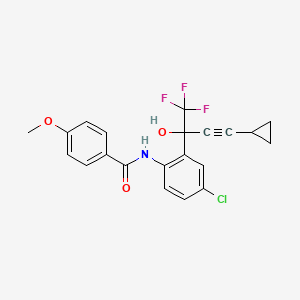
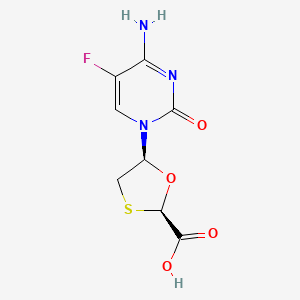
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
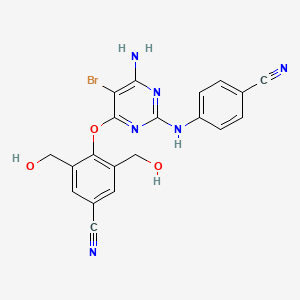
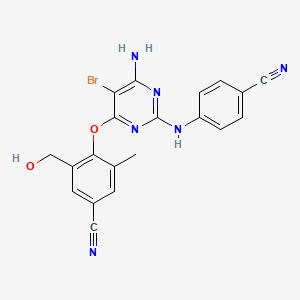
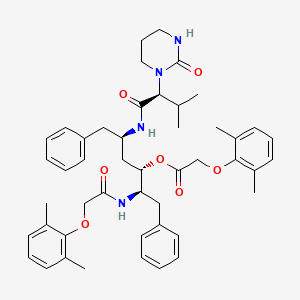
![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)